molecular formula C14H12N4O B11073522 5-[(Pyrimidin-2-ylamino)methyl]quinolin-8-ol

5-[(Pyrimidin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B11073522
M. Wt: 252.27 g/mol
InChI Key: NOYPBQXYFYFVCG-UHFFFAOYSA-N
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Description

5-[(Pyrimidin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyrimidin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of quinolin-8-ol, which is then subjected to a series of reactions to introduce the pyrimidin-2-ylamino group at the 5-position. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(Pyrimidin-2-ylamino)methyl]quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

5-[(Pyrimidin-2-ylamino)methyl]quinolin-8-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as fluorescence probes.

Mechanism of Action

The mechanism of action of 5-[(Pyrimidin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Pyridin-2-ylmethyl)amino]quinolin-8-ol
  • 5-[(Morpholin-4-ylmethyl)quinolin-8-ol
  • 7-[(4-Nitrophenylamino)-phenyl-methyl]-quinolin-8-ol

Uniqueness

5-[(Pyrimidin-2-ylamino)methyl]quinolin-8-ol is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

5-[(pyrimidin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C14H12N4O/c19-12-5-4-10(11-3-1-6-15-13(11)12)9-18-14-16-7-2-8-17-14/h1-8,19H,9H2,(H,16,17,18)

InChI Key

NOYPBQXYFYFVCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CNC3=NC=CC=N3

Origin of Product

United States

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